4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-2-ol
Description
The compound 4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-2-ol (hereafter referred to as Compound A) is a secondary alcohol with a pyrazole-based substituent. Its structure comprises:
- A 1-ethyl-1H-pyrazole core (a five-membered aromatic ring with two adjacent nitrogen atoms and an ethyl group at position 1).
- A methylamino group bridging the pyrazole and a butan-2-ol chain.
Properties
Molecular Formula |
C10H19N3O |
|---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
4-[(2-ethylpyrazol-3-yl)methylamino]butan-2-ol |
InChI |
InChI=1S/C10H19N3O/c1-3-13-10(5-7-12-13)8-11-6-4-9(2)14/h5,7,9,11,14H,3-4,6,8H2,1-2H3 |
InChI Key |
MLPBNPBEDJAFBV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCCC(C)O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Approach
- Step 1: Synthesize a suitable precursor, such as 4-(chloromethyl)pyrazole or 4-(bromomethyl)pyrazole, by halogenation of the methyl group attached to the pyrazole ring.
- Step 2: React this halogenated intermediate with 2-amino-1-butanol or its protected derivatives under basic conditions to form the amino linkage.
Amide Coupling Approach
- Step 1: Prepare a carboxylic acid derivative of butan-2-ol (e.g., butanoic acid or its activated ester).
- Step 2: Use coupling agents such as HATU or EDCI in the presence of a base like N,N-diisopropylethylamine to form an amide bond with the amino group on the pyrazole.
- Solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM).
- Temperature range: 0°C to room temperature.
- Reaction times: 12–24 hours.
Assembly of the Final Compound
The final step involves coupling the pyrazole core with the amino alcohol fragment, which can be achieved via:
- Reductive amination if an aldehyde or ketone intermediate is involved.
- Direct nucleophilic substitution if a halogenated pyrazole is used.
This step often requires purification via column chromatography or preparative HPLC to isolate the target compound with high purity.
Data Table: Summary of Preparation Methods
| Step | Methodology | Reagents | Conditions | Remarks |
|---|---|---|---|---|
| 1 | Pyrazole ring synthesis | Hydrazine derivatives, diketones | Heating (80–120°C), solvent: ethanol | Cyclization and reduction steps |
| 2 | Halogenation of methyl group | NBS or similar halogenating agents | Room temperature, DCM | Formation of halogenated intermediate |
| 3 | Attachment of amino alcohol | 2-amino-1-butanol, coupling agents (HATU, EDCI) | DMF or DCM, 0–25°C | Amide or nucleophilic substitution |
| 4 | Final coupling | Halogenated pyrazole + amino alcohol | Similar conditions as step 2 | Purification via chromatography |
Chemical Reactions Analysis
Types of Reactions
4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various alcohol derivatives .
Scientific Research Applications
4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: It has potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Key Features :
- The hydroxyl (-OH) and amino (-NH-) groups enhance solubility in polar solvents.
- The ethyl group may influence steric and electronic properties.
Hypothetical Applications : Pyrazole derivatives are often explored in medicinal chemistry (e.g., kinase inhibitors) or agrochemicals due to their bioactivity .
Table 1: Structural and Functional Comparison
Key Insights :
Core Heterocycle: Compound A uses a pyrazole ring, whereas the benzimidazole derivative in features a fused benzene-imidazole system.
Functional Groups :
- The hydroxyl group in Compound A contrasts with the ester moiety in ’s compound . Esters are typically more lipophilic, suggesting divergent solubility and bioavailability profiles.
Synthetic Pathways: The synthesis of the benzimidazole derivative in involves condensation with benzaldehyde and acetic acid, a method common for Schiff base formation. Compound A might require reductive amination or nucleophilic substitution for its amino-alcohol linkage.
Biological Activity :
- Pyrazole derivatives (e.g., Celecoxib) often target cyclooxygenase-2 (COX-2), while benzimidazoles (e.g., Albendazole) target microtubules in parasites. Compound A ’s activity would depend on substituent positioning and electronic effects.
Biological Activity
4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-2-ol, with the CAS number 1594564-84-7, is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound exhibits various pharmacological effects, including antibacterial, antifungal, and anticancer properties. The following sections will explore its biological activity in detail, supported by data tables and relevant research findings.
The molecular formula of this compound is with a molecular weight of 197.28 g/mol. Its structural characteristics contribute to its biological activity, particularly in interactions with biological targets.
| Property | Value |
|---|---|
| CAS Number | 1594564-84-7 |
| Molecular Formula | C₁₀H₁₉N₃O |
| Molecular Weight | 197.28 g/mol |
| Density | N/A |
| Boiling Point | N/A |
Antibacterial Activity
Research indicates that pyrazole derivatives possess significant antibacterial properties. For instance, studies have shown that compounds similar to this compound exhibit minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Case Study: Antibacterial Screening
A study conducted on a series of pyrazole derivatives found that the compound exhibited complete bactericidal activity against S. aureus and E. coli within 8 hours of exposure. This suggests a rapid action mechanism that could be leveraged for therapeutic applications .
Antifungal Activity
In addition to antibacterial properties, pyrazole derivatives have been evaluated for antifungal activity. Preliminary results indicate that compounds related to this compound show effectiveness against various fungal pathogens, although specific data on this compound is limited.
Anticancer Activity
This compound has been implicated in anticancer research as well. Pyrazole derivatives have demonstrated cytotoxic effects against several cancer cell lines.
Table: Cytotoxicity Data Against Cancer Cell Lines
These findings indicate that the compound may inhibit tumor growth through various mechanisms of action, including apoptosis induction and cell cycle arrest.
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the pyrazole ring system plays a crucial role in interacting with specific enzymes or receptors involved in cellular signaling pathways related to inflammation and cancer progression .
Q & A
Basic: What are the standard synthetic routes for 4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-2-ol, and how can reaction conditions be optimized for higher yield?
The synthesis typically involves a multi-step process:
- Step 1 : Alkylation of 1-ethylpyrazole with a halogenated precursor (e.g., bromobutanol) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to introduce the amino alcohol backbone.
- Step 2 : Cyclization or functional group modification to stabilize the pyrazole-amine linkage.
- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity .
Optimization : Yield improvements are achieved by controlling temperature (80–100°C), using anhydrous solvents, and catalytic agents like DMAP (4-dimethylaminopyridine). Continuous flow processes in industrial settings enhance scalability and purity .
Basic: How does the ethyl substituent on the pyrazole ring influence the compound’s chemical reactivity?
The ethyl group increases steric hindrance, reducing nucleophilic attack at the pyrazole N1 position. It also enhances lipophilicity, improving membrane permeability in biological systems. Comparative studies with methyl-substituted analogs show the ethyl group confers higher metabolic stability due to reduced oxidative degradation .
Advanced: What methodologies are employed to analyze the binding interactions of this compound with biological targets?
- Hydrogen Bonding : The hydroxyl and amino groups participate in hydrogen bonding with enzyme active sites (e.g., kinases).
- π–π Stacking : The pyrazole ring interacts with aromatic residues in target proteins, validated via X-ray crystallography and molecular docking simulations.
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (KD values) with receptors like GPCRs .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
- Structural Comparisons : Analyze analogs (e.g., 4-(1-methyl-1H-pyrazol-5-yl)butan-2-ol) to isolate substituent effects. For instance, ethyl vs. methyl groups alter enzyme inhibition profiles by 20–40% in kinase assays .
- Experimental Replication : Standardize assay conditions (e.g., pH, co-solvents) to minimize variability. Use orthogonal methods (e.g., isothermal titration calorimetry vs. SPR) to confirm binding data .
Advanced: What experimental design considerations are critical when assessing the pharmacological potential of this compound?
- In Vitro Models : Use cell lines expressing target receptors (e.g., HEK293 for GPCRs) with dose-response curves (IC50 determination).
- In Vivo Studies : Administer via intraperitoneal injection in rodent models, monitoring bioavailability and metabolite formation via LC-MS.
- Controls : Include structurally similar inactive analogs (e.g., ether-linked derivatives) to isolate pharmacophore effects .
Basic: What purification techniques are recommended post-synthesis?
- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) resolves polar byproducts.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 139–140°C).
- HPLC : For analytical validation, use C18 columns with acetonitrile/water mobile phases .
Advanced: How do structural analogs of this compound differ in their enzyme inhibition profiles, and what computational methods validate these differences?
- Analog Comparison : The 5-methylpyrazole analog shows reduced CYP3A4 inhibition compared to the ethyl derivative (IC50 1.2 µM vs. 0.8 µM) due to altered steric interactions .
- Computational Validation : Molecular dynamics simulations (AMBER force field) predict binding free energies (ΔG) and identify key residues (e.g., Tyr-181 in kinases) responsible for selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
